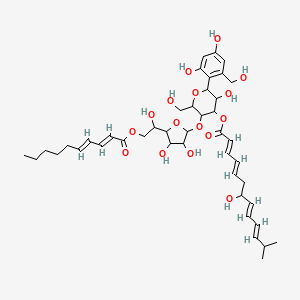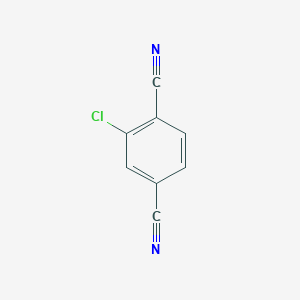
2-Chlorobenzene-1,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of benzene, where two cyano groups (–CN) are attached to the benzene ring at the 1 and 4 positions, and a chlorine atom is attached at the 2 position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chlorobenzene-1,4-dicarbonitrile involves the reaction of 2-chlorotoluene with ammonia in the presence of a catalystThe reaction typically occurs in a fixed-bed reactor at atmospheric pressure with catalysts such as V2O5/Al2O3 .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The process may include steps like chlorination and subsequent nitration of benzene derivatives under controlled conditions to achieve the desired product .
化学反応の分析
Types of Reactions
2-Chlorobenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The cyano groups can direct electrophiles to the ortho and para positions relative to the cyano groups.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Products like 2-methoxybenzene-1,4-dicarbonitrile.
Electrophilic Aromatic Substitution: Products like 2-bromo-1,4-dicyanobenzene.
Reduction: Products like 2-chlorobenzene-1,4-diamine.
科学的研究の応用
2-Chlorobenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Chlorobenzene-1,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
4,5-Dichlorophthalonitrile: Similar structure with two chlorine atoms and two cyano groups on a benzene ring.
2,5-Diaminothiophene-3,4-dicarbonitrile: Contains thiophene ring with cyano groups, used in organic semiconductors.
Uniqueness
2-Chlorobenzene-1,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for diverse chemical transformations and interactions with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
1897-47-8 |
|---|---|
分子式 |
C8H3ClN2 |
分子量 |
162.57 g/mol |
IUPAC名 |
2-chlorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |
InChIキー |
FUXVXOPFTHRBNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


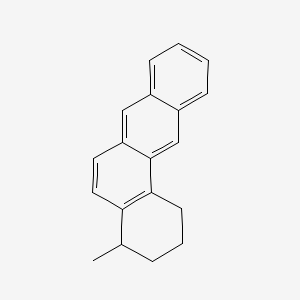
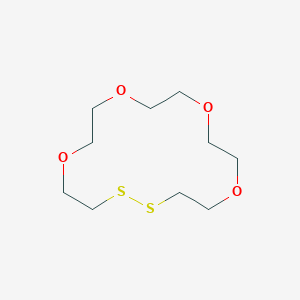
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
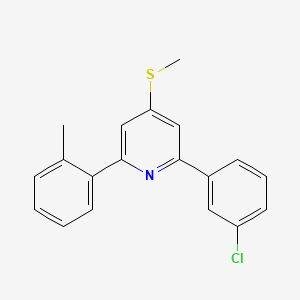
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
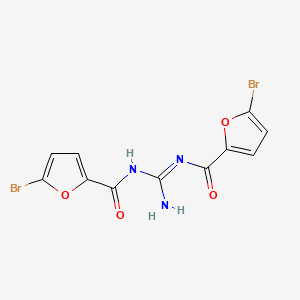
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)
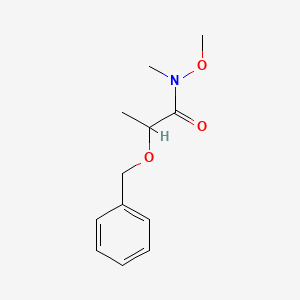
![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)

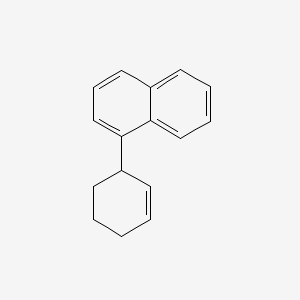
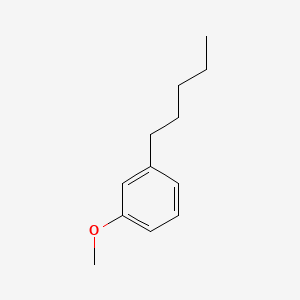
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
